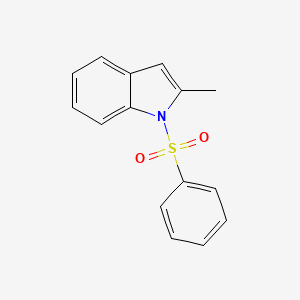

2-Methyl-1-(phenylsulfonyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-11-13-7-5-6-10-15(13)16(12)19(17,18)14-8-3-2-4-9-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRIVCFHQGNMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327102 | |

| Record name | NSC631620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-21-0 | |

| Record name | NSC631620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Phenylsulfonyl 1h Indole and Precursors

Strategies for Indole (B1671886) N-Sulfonylation

The attachment of a phenylsulfonyl group to the nitrogen atom of the indole ring is a critical step. This group acts as a powerful electron-withdrawing moiety, which influences the reactivity of the indole system.

The most direct route to N-sulfonylated indoles involves the reaction of an indole substrate with a phenylsulfonylating agent. When the target is 2-Methyl-1-(phenylsulfonyl)-1H-indole, this reaction is typically performed on 2-methylindole (B41428). The reaction involves the deprotonation of the indole nitrogen, followed by nucleophilic attack on the sulfur atom of the sulfonylating agent.

Benzenesulfonyl chloride is a widely used and commercially available reagent for this transformation. wikipedia.orgorgsyn.org The efficiency of the N-sulfonylation reaction is highly dependent on the choice of base and reaction conditions. Various bases can be employed to deprotonate the indole nitrogen, with the selection often depending on the specific substrate and desired reaction rate. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective. nih.gov Alternatively, organic bases like pyridine (B92270) or triethylamine (B128534) (TEA) can also be used, often in solvents like dichloromethane (B109758) (DCM). cbijournal.comresearchgate.net The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.

Table 1: Conditions for N-Phenylsulfonylation of Indole Derivatives

| Indole Substrate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Indole | Pyridine | - | - | nih.gov |

| Aniline (B41778) (for sulfonamide synthesis) | Triethylamine (TEA) | THF | 86% | cbijournal.com |

| 2-Iodoaniline | Pyridine | - | - | nih.gov |

| 2-Aminopyridine | Pyridine | - | 63% | cbijournal.com |

Approaches to 2-Methylation of 1-(Phenylsulfonyl)-1H-indole

The introduction of a methyl group at the C2 position can be accomplished either after the indole nitrogen has been protected with the phenylsulfonyl group or by starting with a molecule that already contains the 2-methyl group.

One synthetic route involves the initial preparation of 1-(phenylsulfonyl)-1H-indole. sigmaaldrich.com The phenylsulfonyl group acidifies the C2 proton, allowing for its removal by a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). nih.govarkat-usa.org The resulting C2-lithiated or C2-anionic species can then be quenched with a methylating agent, such as methyl iodide, to install the methyl group at the C2 position. This two-step process (sulfonylation followed by methylation) offers versatility in synthesizing various 2-substituted N-sulfonylindoles.

A more straightforward and often higher-yielding approach is to begin with 2-methylindole as the starting material. orgsyn.org This precursor, which already contains the required methyl group at the C2 position, can be directly subjected to the N-phenylsulfonylation conditions described in section 2.1. This method avoids the need for strong organolithium bases and cryogenic temperatures associated with the deprotonation-alkylation sequence. The synthesis of 2-methylindole itself can be achieved through methods like the Fischer indole synthesis from acetone (B3395972) phenylhydrazone or the cyclization of acetyl-o-toluidine. orgsyn.orgmdpi.com

Regioselective C-H Functionalization and Derivatization Techniques

The this compound scaffold can be further modified through regioselective C-H functionalization. The powerful electron-withdrawing nature of the N-phenylsulfonyl group deactivates the pyrrole (B145914) ring towards electrophilic attack but facilitates reactions at other positions.

Functionalization often targets the C3 position, which remains the most nucleophilic carbon on the indole ring, albeit less so than in an unprotected indole. For example, Friedel-Crafts acylation at the C3 position can be achieved. A reported synthesis involves reacting this compound with benzoyl chloride in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) to produce (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. nih.gov

Furthermore, the methyl group at the C2 position can be a handle for further derivatization. For instance, it can undergo radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN to form the corresponding 2-bromomethyl derivative. nih.gov This derivative then becomes a versatile electrophile for introducing a variety of nucleophiles at the C2-methyl position. Transition metal-catalyzed C-H activation provides another powerful tool for derivatization, enabling the introduction of various functional groups at specific positions of the indole core, although this is a broader field of indole chemistry. mdpi.comnih.govmdpi.comnih.gov

Table 2: Derivatization of this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)(phenyl)methanone | N-Bromosuccinimide (NBS), AIBN | (2-bromomethyl-1-(phenylsulfonyl)-1H-indol-3-yl)(phenyl)methanone | 92% | nih.gov |

| 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | Phenyltrimethylammonium tribromide (PTT) | 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | 91% | nih.gov |

Directed Lithiation Strategies at C-2 and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of indoles, the C-2 position can be selectively deprotonated using a strong base, typically an organolithium reagent, facilitated by a directing group on the indole nitrogen. This generates a C-2 lithiated intermediate that can be trapped with a suitable electrophile to introduce a variety of substituents.

The strategy relies on the ability of a directing metalating group (DMG) to coordinate the lithium reagent, positioning it for deprotonation at the adjacent C-2 position. For indoles, common directing groups include carbamates and silyl (B83357) groups. researchgate.net The resulting 2-lithioindole is then quenched with an appropriate sulfur-based electrophile, such as a sulfonyl chloride or a disulfide, to introduce the sulfonyl or sulfenyl group. Subsequent oxidation can then furnish the desired sulfonylated indole.

While the direct lithiation at C-2 of N-sulfonylated indoles can be challenging due to the electron-withdrawing nature of the sulfonyl group, which can promote addition reactions or cleavage of the N-S bond, this approach has been successfully applied to other N-protected indoles. The principle of C-2 lithiation followed by electrophilic quench remains a viable, albeit sometimes indirect, route to 2-sulfonylated indoles. For instance, an N-H indole can be first protected with a suitable directing group, subjected to C-2 lithiation and sulfenylation, and then the protecting group can be exchanged for a phenylsulfonyl group.

| Directing Group | Base | Electrophile | Product | Reference |

| Triisopropylsilyl (TIPS) | n-BuLi | Di-tert-butyl dicarbonate | tert-Butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate | researchgate.net |

| Pyrimidyl | n-BuLi | N-Chlorosuccinimide (NCS) | 2-Chloro-1-(pyrimidin-2-yl)-1H-indole | nih.gov |

| Pivaloyl | n-BuLi | Various electrophiles | Ortho-substituted anilines | acs.org |

Oxidative 2-Sulfonylation of Indoles with Sulfonyl Hydrazides

A direct and efficient method for the introduction of a sulfonyl group at the C-2 position of indoles involves the oxidative coupling with sulfonyl hydrazides. This approach is attractive due to the ready availability and stability of sulfonyl hydrazides as sulfonyl sources. Various catalytic systems, including metal-free conditions, have been developed to promote this transformation.

One notable method employs an iodophor/H₂O₂ mediated system in an aqueous phase. acs.org This environmentally friendly approach allows for the rapid synthesis of 2-sulfonylindoles in moderate yields. The reaction is believed to proceed through a radical mechanism. acs.org Another strategy utilizes a TBHP/I₂-mediated coupling of indoles with sulfonyl hydrazides, which provides 2-sulfonylindoles in high yields under mild, metal-free conditions. nih.gov This method is applicable to both N-protected and unprotected indoles.

| Catalyst/Mediator | Oxidant | Solvent | Key Features | Reference |

| Iodophor | H₂O₂ | Aqueous phase | Green, rapid (10 min), moderate yields | acs.org |

| I₂ | TBHP | Organic solvent | Metal-free, high yields, mild conditions | nih.gov |

| KI | H₂O₂ | Aqueous solution | Rapid (5 min), good to excellent yields | nih.gov |

| TBHP/TBAI | - | - | Metal-free, simultaneous C-S and C-N bond formation | rsc.org |

Copper-Catalyzed Regioselective Sulfenylation

Copper catalysis has emerged as a versatile tool for C-H functionalization reactions. In the context of indoles, copper-catalyzed methods have been developed for regioselective sulfenylation, primarily at the C-3 position. These reactions typically employ sodium sulfinates as the sulfenylating agent.

A copper-catalyzed sulfenylation of indoles with sodium sulfinates in DMF has been reported to afford 3-sulfenylindoles in good to excellent yields. nih.govacs.orgresearchgate.net In this process, DMF serves not only as a solvent but also as a reductant. nih.govacs.orgresearchgate.net While this method demonstrates high regioselectivity for the C-3 position, direct copper-catalyzed C-2 sulfonylation or sulfenylation remains less common. However, a related copper-catalyzed C-2 chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source has been developed. acs.org This reaction, directed by a pyrimidine (B1678525) group on the indole nitrogen, proceeds via a single electron transfer (SET) mechanism involving the release of a p-toluenesulfonyl radical, hinting at the potential for developing copper-catalyzed C-2 sulfonylation methods. acs.org

| Catalyst | Sulfenylating Agent | Solvent | Regioselectivity | Product | Reference |

| Copper(I) or (II) | Sodium Sulfinates | DMF | C-3 | 3-Sulfenylindoles | nih.govacs.orgresearchgate.net |

| Cu(OAc)₂ | p-Toluenesulfonyl chloride (as Cl source) | - | C-2 | C2-Chlorinated indoles | acs.org |

Palladium-Catalyzed C-H Arylation for C-2 and C-3 Selectivity

Palladium-catalyzed direct C-H functionalization has revolutionized the synthesis of complex organic molecules. While initially focused on arylation reactions, this strategy has been extended to include sulfonylation. A significant development in this area is the palladium-catalyzed direct C-H bond sulfonylation of indoles at the C-2 position through a three-component reaction involving a 1-(pyridin-2-yl)indole, a sulfur dioxide surrogate (DABCO·(SO₂)₂), and an aryldiazonium tetrafluoroborate. nih.govacs.org

This method utilizes a removable directing group, 1-(pyridin-2-yl), to achieve high regioselectivity for the C-2 position. nih.govacs.org The reaction is catalyzed by palladium(II) bromide and proceeds under mild conditions at room temperature. The proposed mechanism involves the coordination of the palladium catalyst to the directing group, followed by C-H activation at the C-2 position to form a palladacycle intermediate. This intermediate then reacts with an arylsulfonyl radical, generated in situ from the aryldiazonium salt and the SO₂ source, to afford the 2-sulfonylated indole. acs.org This approach provides an efficient route to diverse 2-sulfonylated indoles.

| Catalyst | Directing Group | Sulfonyl Source | Key Features | Reference |

| PdBr₂ | 1-(Pyridin-2-yl) | DABCO·(SO₂)₂ and Aryldiazonium tetrafluoroborates | High C-2 regioselectivity, mild conditions, removable directing group | nih.govacs.org |

| Pd(OAc)₂ | N-(2-Pyridyl)sulfonyl | Alkenes (for alkenylation) | High C-2 regioselectivity for alkenylation | researchgate.net |

Metal-Free Functionalization Approaches

In recent years, there has been a growing emphasis on developing metal-free synthetic methodologies to reduce cost and environmental impact. Several metal-free approaches for the sulfonylation of indoles have been reported, often relying on the use of iodine or persulfate mediators.

A facile and general method for the regioselective C-2 sulfonylation of indoles mediated by molecular iodine has been described, affording 2-sulfonylated products in high yields at room temperature. nih.gov Another approach utilizes ammonium (B1175870) persulfate in methanol (B129727) for the synthesis of 3-arylthioindoles from indoles and diaryl disulfides. acs.org Interestingly, by using a combination of iodine and ammonium persulfate, double C-H sulfenylation at both the C-2 and C-3 positions of indoles can be achieved. acs.org Furthermore, a transition-metal-free protocol for the synthesis of 3-sulfenylated indoles using KIO₃ as the sole catalyst has been developed. orgsyn.org Rongalite has also been employed as a C1 unit source and a single electron donor in a metal-free C(sp²)-H functionalization of indoles with arylsulfonyl hydrazides to produce 3-(sulfonylmethyl) indoles. pkusz.edu.cn

| Mediator/Catalyst | Sulfonylating Agent | Key Features | Product | Reference |

| I₂ | Sodium Sulfinates | Mild conditions, high C-2 regioselectivity | 2-Sulfonylated indoles | nih.gov |

| Ammonium Persulfate | Diaryl Disulfides | Metal-free | 3-Arylthioindoles | acs.org |

| I₂ / Ammonium Persulfate | Diaryl Disulfides | Metal-free | 2,3-Bis-sulfenylated indoles | acs.org |

| KIO₃ | Sulfonyl hydrazides | Metal-free, C-3 selectivity | 3-Sulfenylated indoles | orgsyn.org |

| Rongalite | Arylsulfonyl hydrazides | Metal-free, C-3 functionalization | 3-(Sulfonylmethyl) indoles | pkusz.edu.cn |

| TBHP/TBAI | Arylsulfonyl hydrazide | Metal-free, bifunctionalization | 2-Sulfonyl-3-diazenyl indoles | rsc.org |

Annulation Reactions in the Construction of N-Phenylsulfonyl Indoles

Annulation reactions represent a powerful strategy for the de novo synthesis of the indole core. By starting with appropriately substituted precursors, the N-phenylsulfonyl group can be incorporated directly during the cyclization process. This avoids the need for a separate N-sulfonylation step on a pre-formed indole ring.

One such approach involves the annulation of N-arylhydroxamic acids or N-aryl-N-hydroxycarbamates with alkynes. rsc.org A cooperative gold and zinc catalytic system can be employed to facilitate this transformation under mildly acidic conditions. rsc.org The reaction proceeds through the formation of an O-alkenyl-N-arylhydroxamate intermediate, which undergoes a 3,3-sigmatropic rearrangement and subsequent cyclodehydration to yield the N-protected indole. By using an N-phenylsulfonyl-substituted aniline derivative as the starting material, this method can provide direct access to N-phenylsulfonyl indoles.

Another strategy involves a triazene-directed C-H annulation using alkynes. This rhodium-catalyzed reaction utilizes a cleavable triazene (B1217601) directing group to achieve high regioselectivity in the synthesis of unprotected indoles, which can then be sulfonylated. A silver-catalyzed nitration/annulation of 2-alkynylanilines has also been reported for the synthesis of nitrated indoles, where the aniline precursor is an N-sulfonylated derivative.

Multicomponent and Cascade Reactions Leading to Sulfonylated Indoles

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. Several MCRs and cascade sequences have been developed for the synthesis of functionalized indoles, including those bearing sulfonyl groups.

For example, a three-component sulfonylative spirocyclization of indolyl ynones with aryldiazonium salts and a sulfur dioxide surrogate has been developed under metal-free conditions. nih.gov This reaction is initiated by an in situ generated arylsulfonyl radical and proceeds via a radical-induced dearomative cascade cyclization to afford sulfonated spiro[cyclopentenone-1,3'-indoles]. nih.gov

Another example is a copper-catalyzed three-component 1,4-sulfonylindolylation of 1,3-dienes with a sulfonyl chloride and an indole. rsc.orgresearchgate.net This protocol provides a practical method for the synthesis of allylsulfone-containing indole derivatives with excellent chemo- and regioselectivity. The development of multicomponent reactions for indole synthesis is an active area of research, with the potential to provide rapid access to diverse and complex sulfonylated indole derivatives.

Application of Flow Chemistry in Sulfonyl Indole Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. mdpi.comnih.gov The synthesis of indole derivatives, including sulfonyl indoles, has benefited from the application of flow chemistry techniques. mdpi.comnih.gov

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities of the desired products. mdpi.com For instance, high-temperature and high-pressure conditions can be safely achieved in flow reactors, often leading to significantly reduced reaction times. mdpi.com

A notable application of flow chemistry in this area is the reduction of 3-(1-arylsulfonylalkyl) indoles to the corresponding 3-alkylindoles using polymer-supported sodium borohydride (B1222165). researchgate.net This method not only provides an efficient synthesis but also minimizes waste and reduces solvent consumption. researchgate.net Furthermore, flow conditions have been successfully applied to the three-component coupling of indoles, aldehydes, and p-toluenesulfinic acid to generate sulfonyl indoles. researchgate.net This demonstrates the potential for multi-step syntheses to be performed in a continuous flow manner. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Often longer, can be several hours. | Significantly shorter, often in the range of minutes. mdpi.com |

| Scalability | Can be challenging due to heat and mass transfer limitations. | Easier to scale up by running the system for a longer duration or by using parallel reactors. mdpi.com |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Improved safety due to small reaction volumes and better control over reaction conditions. acs.org |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters. mdpi.com |

| Productivity | Can be lower due to longer reaction and workup times. | Higher productivity can be achieved, for example, 25 g·h−1 for certain indole syntheses. mdpi.com |

Reactivity and Chemical Transformations of 2 Methyl 1 Phenylsulfonyl 1h Indole

Influence of the Phenylsulfonyl Group on Indole (B1671886) Nucleus Reactivity

The phenylsulfonyl group, a strong electron-withdrawing substituent, plays a multifaceted role in the reactivity of 2-Methyl-1-(phenylsulfonyl)-1H-indole. Its effects range from activating the indole for nucleophilic attack to directing the regioselectivity of C-H functionalization and serving as a competent leaving group.

The phenylsulfonyl group significantly decreases the electron density of the indole ring through its potent electron-withdrawing nature. nih.gov This electronic perturbation renders the indole nucleus more electrophilic and, consequently, more susceptible to nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The withdrawal of electron density is a general effect observed when electron-withdrawing groups are attached to the indole ring, often leading to a red-shift in the molecule's maximum absorbance wavelength. nih.gov This activation is crucial for promoting reactions with a variety of nucleophiles that would otherwise be sluggish or not occur with an unsubstituted indole. rsc.org The increased electrophilicity facilitates the attack of nucleophiles at specific positions on the indole ring, a key step in many synthetic transformations. wikipedia.orgmasterorganicchemistry.com

The phenylsulfonyl group can act as a directing group in C-H functionalization reactions, guiding the introduction of new substituents to specific positions on the indole ring. chim.itnih.gov While the inherent reactivity of the indole ring typically favors functionalization at the C3 position, the strategic placement of a directing group on the nitrogen atom can override this preference and enable functionalization at the less nucleophilic C2 position. chim.it This directing effect is a valuable tool for achieving site-selective modifications of the indole scaffold. chim.itnih.gov The use of directing groups has been instrumental in achieving regioselective C-H functionalization at various positions of the indole ring system, including the typically less reactive C4, C5, C6, and C7 positions of the benzene (B151609) portion of the molecule. nih.gov

Table 1: Examples of Directing Groups in Indole C-H Functionalization

| Directing Group | Position of Functionalization | Catalyst/Conditions | Reference |

| N-(2-pyridyl)sulfonyl | C2 | Pd-catalyzed | chim.it |

| Carboxylic acid (traceless) | C2 | Pd-catalyzed | chim.it |

| N-Tosylcarboxamide | ortho to the directing group | Transition metal catalysis | mdpi.com |

| Aldehyde | C4 | Pd-catalyzed | chim.it |

This table provides examples of different directing groups and their influence on the site of C-H functionalization in indoles.

The phenylsulfonyl group is recognized as a good leaving group, a property that is exploited in various substitution reactions. rsc.orgresearchgate.net Its ability to stabilize a negative charge makes it readily displaceable by nucleophiles. This characteristic is particularly useful in the synthesis of C-3 substituted indoles, where the phenylsulfonyl group at the benzylic C-3 position facilitates nucleophilic substitution. rsc.org The departure of the phenylsulfonyl group generates a reactive alkylideneindolenine intermediate, which readily reacts with a wide range of nucleophiles. rsc.orgkhalsacollege.edu.in Furthermore, the phenylsulfonyl group can be removed under reductive conditions, such as with Raney nickel or magnesium in methanol (B129727), to afford the corresponding N-unsubstituted indole. rsc.orgosi.lv This deprotection step is often crucial in the final stages of a synthetic sequence. researchgate.net

Nucleophilic Addition Reactions to the Indole Ring System

The electron-deficient nature of the N-phenylsulfonylated indole ring system makes it an excellent substrate for nucleophilic addition reactions. These reactions provide a powerful method for the introduction of a wide variety of substituents onto the indole core, leading to the synthesis of complex and functionally diverse indole derivatives.

Organocuprate reagents, also known as Gilman reagents, are soft nucleophiles that react efficiently with N-phenylsulfonylindoles. masterorganicchemistry.commasterorganicchemistry.com These reagents are particularly useful for effecting conjugate addition reactions. wikipedia.orgyoutube.com In the context of this compound, organocuprates can add to the C3 position, leading to the formation of 2,3-disubstituted indoles. rsc.org The reaction likely proceeds through a conjugate addition mechanism, where the organocuprate attacks the electron-deficient double bond of the indole ring. wikipedia.orgclemson.edu This methodology has been utilized in the synthesis of various 2,3-disubstituted indoles through tandem hydroformylation–Fischer indole synthesis and subsequent skeletal rearrangement. rsc.org

Table 2: Organocuprate Reagents and Their Applications

| Organocuprate Type | General Formula | Common Applications | Reference |

| Lower-order cuprates (Gilman reagents) | R₂CuLi | Substitution, conjugate addition, carbocupration | wikipedia.org |

| Lower-order cyanocuprates | RCu(CN)Li | Sₙ2' substitution, conjugate addition | wikipedia.org |

| Higher-order cyanocuprates | R₂Cu(CN)Li₂ | Substitution, conjugate addition | wikipedia.org |

This table summarizes different types of organocuprate reagents and their general reactivity.

Beyond organocuprates, N-phenylsulfonylindoles react with a diverse array of other nucleophilic reagents. rsc.org The activated indole ring can undergo addition with various carbon and heteroatom nucleophiles. wikipedia.orgmasterorganicchemistry.com For instance, the reaction with cyanide can lead to the formation of cyanohydrins. masterorganicchemistry.comyoutube.com The addition of alcohols can result in the formation of acetals. wikipedia.org The reactivity with different nucleophiles allows for the synthesis of a broad spectrum of indole derivatives with various functional groups at different positions. rsc.org The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution pattern on the indole ring. youtube.com

Electrophilic Aromatic Substitution Reactions of the Indole and Phenylsulfonyl Moieties

The introduction of an electrophile onto the this compound scaffold is governed by the electronic properties of the N-sulfonylated indole system. The phenylsulfonyl group significantly reduces the electron density of the indole nitrogen and the pyrrole (B145914) ring through a strong electron-withdrawing effect. Despite this deactivation, the indole core remains sufficiently nucleophilic to undergo electrophilic aromatic substitution, primarily at the C-3 position. The C-3 position is the most electron-rich and sterically accessible site for electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: The nitration of N-protected indoles can be achieved using reagents like acetyl nitrate (B79036), generated in situ. For instance, treating 1-(phenylsulfonyl)-2-methylindole with acetyl nitrate at low temperatures leads to the selective formation of 3-nitro-1-(phenylsulfonyl)-2-methylindole.

Halogenation: Halogenation at the C-3 position is a common transformation. Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are typically used to introduce chlorine or bromine, respectively, at the C-3 position under mild conditions. mdpi.com

Sulfonation: Direct sulfonation at C-3 can be accomplished using a pyridine-sulfur trioxide complex in pyridine (B92270), a method that avoids the strongly acidic conditions that can lead to polymerization or degradation of the indole ring.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for introducing a formyl group at the C-3 position of indoles. organic-chemistry.orgwikipedia.orgpcbiochemres.com This reaction proceeds via an electrophilic iminium ion which attacks the C-3 position, followed by hydrolysis to yield the 3-formylindole derivative. This aldehyde serves as a versatile intermediate for further synthetic transformations.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, N-sulfonylated indoles can be acylated at the C-3 position. The use of a Lewis acid catalyst with an acyl chloride or anhydride (B1165640) introduces an acyl group, leading to the formation of 3-acylindoles.

Electrophilic substitution on the phenyl ring of the phenylsulfonyl group is generally not observed under conditions used for indole functionalization. The sulfonyl group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution, making the phenyl ring significantly less reactive than the indole nucleus.

Table 1: Electrophilic Substitution Reactions at C-3 of 1-(Phenylsulfonyl)-2-methylindole Derivatives

| Reaction | Electrophile Source | Product | Reference(s) |

|---|---|---|---|

| Nitration | Acetyl nitrate | 3-Nitro-1-(phenylsulfonyl)-2-methylindole | |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-(phenylsulfonyl)-2-methylindole | mdpi.com |

| Formylation | POCl₃, DMF | 1-(Phenylsulfonyl)-2-methylindole-3-carbaldehyde | organic-chemistry.orgwikipedia.org |

| Acylation | Acyl chloride, Lewis Acid | 3-Acyl-1-(phenylsulfonyl)-2-methylindole |

**3.4. C-H Functionalization and Cross-Coupling Reactions

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing efficient routes to complex indole derivatives without the need for pre-functionalized starting materials.

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H arylation of indoles. For N-sulfonyl indoles, the regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands. While methods exist to direct arylation to various positions on the indole ring, for substrates like this compound where the C-2 position is blocked, C-H arylation typically occurs at the C-3 position. These reactions involve the coupling of the indole with an arylating agent, such as an arylboronic acid or an aryl halide, to form a new carbon-carbon bond.

The introduction of sulfur-containing functional groups onto the indole ring can lead to compounds with significant biological activity.

Sulfenylation: The direct C-3 sulfenylation of N-sulfonylated indoles can be achieved using various methods. One approach involves the reaction with sulfenyl chlorides, which proceeds through a standard electrophilic aromatic substitution mechanism. researchgate.net Alternative methods utilize sulfonyl hydrazides as a sulfur source, promoted by systems like iodophor, to form 3-sulfenylindoles. rsc.org These reactions are generally regioselective for the C-3 position. For instance, visible light-induced photoredox catalysis allows for the reaction of N-methylindoles with arylsulfonyl chlorides to yield 3-(arylthio)-1H-indoles. rsc.org

Sulfonylation: Direct C-H sulfonylation is more challenging than sulfenylation. While methods for the C-2 sulfonylation of N-H or N-methyl indoles exist, the regioselective C-3 sulfonylation of this compound is also a feasible transformation. Gold- or silver-catalyzed cyclization of ortho-alkynyl N-sulfonyl aniline (B41778) precursors can lead to 3-sulfonylindoles through a process involving a 1,3-sulfonyl migration. acs.org

Table 2: C-H Sulfenylation of Indoles

| Substrate Type | Reagent | Product Type | Method | Reference(s) |

|---|---|---|---|---|

| Indoles | Sulfenyl chlorides | 3-Indolyl sulfides | Electrophilic Substitution | researchgate.net |

| Indoles | Sulfonyl hydrazides | 3-Sulfenylindoles | Iodophor-catalyzed | rsc.org |

| N-Methylindoles | Arylsulfonyl chlorides | 3-(Arylthio)-1H-indoles | Visible light photoredox | rsc.org |

Transformations of the C-2 Methyl Group

The methyl group at the C-2 position is not merely a spectator; its benzylic-like character allows for a range of functionalization reactions.

The C-2 methyl group is susceptible to free radical halogenation, analogous to a benzylic C-H bond. This transformation is typically carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. nih.govnih.govnih.gov This reaction provides 2-(halomethyl)-1-(phenylsulfonyl)-1H-indole derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

For example, the reaction of 1-[2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one with NBS and AIBN in refluxing carbon tetrachloride yields the corresponding 2-bromomethyl derivative. nih.gov Similarly, 1-phenylsulfonyl-2,3-dimethylindole reacts with NCS and benzoyl peroxide to afford 2-chloromethyl-3-methyl-1-(phenylsulfonyl)-1H-indole. nih.gov

Table 3: Side-Chain Halogenation of 2-Methyl-1-(phenylsulfonyl)indole Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1-[2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | NBS, AIBN, CCl₄ | 1-[2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | nih.gov |

| (2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)(phenyl)methanone | NBS, AIBN, CCl₄ | (2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indol-3-yl)(phenyl)methanone | nih.gov |

| 1-Phenylsulfonyl-2,3-dimethylindole | NCS, Benzoyl Peroxide, CCl₄ | 2-Chloromethyl-3-methyl-1-(phenylsulfonyl)-1H-indole | nih.gov |

The this compound framework can be elaborated to form alkenyl indoles, typically through functionalization at the adjacent C-3 position. A common strategy involves the initial formylation of the C-3 position via the Vilsmeier-Haack reaction to produce 1-(phenylsulfonyl)-2-methylindole-3-carbaldehyde. This aldehyde is a key intermediate that can undergo various olefination reactions.

For example, a Wittig reaction between the 3-carbaldehyde and a phosphorus ylide (e.g., Ph₃P=CHR) can generate a carbon-carbon double bond at the C-3 position, yielding a 3-alkenyl indole derivative. The geometry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions. This approach allows for the synthesis of a wide array of C-3 substituted alkenyl indoles, which are valuable precursors for more complex heterocyclic structures and compounds of medicinal interest.

Reductive Transformations of Sulfonylated Indoles

The phenylsulfonyl group, while a valuable protecting group for the indole nitrogen, can be selectively removed or modified through various reductive transformations. These reactions are crucial for synthesizing diverse indole derivatives, allowing for the unmasking of the N-H functionality or the selective reduction of other substituents on the indole core.

Reductive Cleavage of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is known for its stability, which makes its removal (deprotection) a key step in many synthetic routes involving N-sulfonylated indoles. This cleavage is typically achieved under reductive conditions. While specific literature detailing the reductive cleavage on this compound is specialized, the principles are well-established for N-phenylsulfonyl indoles in general.

Methods for the reductive desulfonylation often involve reagents that can effect the cleavage of the nitrogen-sulfur bond. These can include strong reducing agents or catalytic methods. For instance, nucleophilic addition followed by reductive desulfonylation is a known strategy for related sulfonyl compounds. acs.orgacs.org This suggests that reagents capable of initiating nucleophilic attack at the sulfur atom or facilitating electron transfer to the sulfonyl group can lead to the cleavage of the N-S bond, liberating the free indole.

Reduction of C-3 Substituted Sulfonyl Indoles

The selective reduction of substituents at the C-3 position of the 1-(phenylsulfonyl)indole (B187392) core is a synthetically useful transformation. The electron-withdrawing nature of the N-phenylsulfonyl group influences the reactivity of the indole ring, and C-3 is a common site for electrophilic substitution and subsequent modifications.

Research has demonstrated the successful reduction of carbonyl groups at the C-3 position without affecting the N-phenylsulfonyl protecting group. For example, 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde can be effectively reduced to its corresponding alcohol, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. nih.gov This transformation is commonly achieved using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds smoothly at room temperature, and after workup with a dilute acid, the desired alcohol is obtained in good yield. nih.gov

Similarly, a more general method for the deoxygenation of 3-acyl-1-(phenylsulfonyl)indoles has been explored using sodium borohydride in trifluoroacetic acid. researchgate.net This system has been shown to reduce the acyl group, providing a pathway to various 3-alkyl-1-(phenylsulfonyl)indoles. researchgate.net The reactivity of this reducing system can be influenced by other substituents on the indole ring. researchgate.net

Table 1: Reduction of C-3 Substituted 1-(Phenylsulfonyl)indoles

| Starting Material | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Phenylsulfonyl-2-methylindole-3-carboxaldehyde | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | nih.gov |

| 3-Acyl-1-(phenylsulfonyl)indoles | Sodium Borohydride (NaBH₄), Trifluoroacetic Acid (TFA) | Not specified | 3-Alkyl-1-(phenylsulfonyl)indoles | researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The indole nucleus, particularly when modified with activating or directing groups, can participate in such reactions.

In the context of this compound, the potential for cycloaddition is intriguing. The N-phenylsulfonyl group significantly influences the electronic properties of the indole system. While the indole ring itself is not a classic diene, derivatives can be designed to act as such. For instance, the synthesis of 2-vinylpyrroles and their subsequent highly endo-selective Diels-Alder cycloaddition with maleimides demonstrates a pathway to form fused polycyclic indoles. nih.gov A similar strategy could be envisioned for this compound, where functionalization at the methyl group or the C-3 position could generate the necessary diene or dienophile component.

Furthermore, studies on related sulfonylated systems show that the phenylsulfonyl group can be a powerful directing element in Diels-Alder reactions. electronicsandbooks.com In the cycloadditions of 2-arylsulfonyl-1,3-dienes, the sulfonyl group effectively controls the regioselectivity of the addition. electronicsandbooks.com This directing effect could be exploited in designing cycloaddition reactions involving derivatives of this compound to control the stereochemical and regiochemical outcome of the products. Hetero-Diels-Alder reactions, where the diene or dienophile contains a heteroatom, are also a possibility, potentially involving the C2-C3 π-bond of the indole acting as a dienophile with a suitable diene. mdpi.com

Mechanistic Investigations in Reactions Involving 2 Methyl 1 Phenylsulfonyl 1h Indole

Elucidation of Addition-Elimination Mechanisms in Nucleophilic Substitution

The electron-withdrawing nature of the N-phenylsulfonyl group renders the indole (B1671886) nucleus susceptible to nucleophilic attack, a reactivity pattern contrary to that of unprotected indoles. arkat-usa.org Nucleophilic substitution reactions on N-sulfonylindoles, particularly at the C3 position, often proceed through an addition-elimination mechanism. arkat-usa.orglibretexts.org

In this two-step process, the first step involves the addition of a nucleophile to the electron-deficient indole system, forming an intermediate. The second step is the elimination of a leaving group, which in the case of 1,2-bis(phenylsulfonyl)-1H-indole, is the phenylsulfinate anion, to restore the aromaticity of the indole ring. arkat-usa.org Organocuprates have been successfully employed as nucleophiles in these transformations, leading to the formation of 3-substituted 2-(phenylsulfonyl)-1H-indoles. arkat-usa.org It is noteworthy that other organometallic nucleophiles often fail to induce this substitution, highlighting the specific reactivity of organocuprates in this context. arkat-usa.org

The presence of a suitable leaving group is a prerequisite for this mechanism to operate effectively. arkat-usa.org The phenylsulfonyl group at N1 acts as a powerful electron-withdrawing group, activating the indole ring for nucleophilic attack, and can also function as a leaving group itself in certain contexts. arkat-usa.org

A comparative study between phenylsulfonyl and isitylsulfonyl protecting groups revealed differences in reactivity. While the reaction of butylcuprate with 1,2-bis(phenylsulfonyl)-1H-indole led to the undesired formation of a sulfone, the use of an isitylsulfonyl-protected analogue showed no such side reaction and yielded the desired 3-substituted product. arkat-usa.org This underscores the subtle yet significant influence of the sulfonyl protecting group on the course of the reaction.

Pathways for Regioselective C-H Functionalization

Directing the functionalization of C-H bonds to a specific position within a molecule is a formidable challenge in organic synthesis. For the indole scaffold, the inherent reactivity differences between the pyrrole (B145914) and benzene (B151609) rings add another layer of complexity. nih.gov The C2 and C3 positions of the pyrrole ring are typically the most reactive sites for electrophilic substitution. nih.gov However, the introduction of a directing group, such as the phenylsulfonyl group on the indole nitrogen, can override this intrinsic reactivity and enable regioselective functionalization at other positions. nih.gov

The functionalization of the C4 and C7 positions of the indole ring is particularly challenging. nih.gov Achieving C4 functionalization often requires the use of directing groups to overcome the high nucleophilicity of the pyrrole moiety. nih.gov Similarly, selective C7 functionalization typically necessitates blocking the more reactive C2 position. nih.gov

Recent advancements have demonstrated that the use of transient directing groups, such as glycine, in the presence of a palladium catalyst can achieve regioselective C4 arylation of indoles. nih.gov Furthermore, rhodium(III) catalysis has been successfully employed for the direct C7 alkenylation of C2-alkylated indoles. nih.gov

In the context of 2-Methyl-1-(phenylsulfonyl)-1H-indole, the phenylsulfonyl group can act as a directing group, influencing the regioselectivity of C-H functionalization reactions. While specific studies detailing the comprehensive pathways for all positions on this particular molecule are areas of ongoing research, the principles established for other N-substituted indoles provide a foundational understanding. The interplay between the electronic effects of the sulfonyl group and the steric hindrance of the C2-methyl group is expected to play a crucial role in determining the site of functionalization.

Analysis of Radical Mechanisms in Functionalization Reactions

Radical reactions offer a complementary approach to ionic pathways for the functionalization of organic molecules. In the realm of indole chemistry, photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel transformations.

One notable example is the photoredox-catalyzed direct radical hydromonofluoromethylation of isatins using the bench-stable reagent H2CFSO2Na. acs.orgacs.org Mechanistic studies suggest that this reaction proceeds through a radical-radical coupling pathway. acs.org The process is initiated by the photocatalyst, which, upon excitation by light, facilitates the generation of a monofluoromethyl radical (•CFH2) from H2CFSO2Na. acs.orgacs.org Concurrently, the isatin (B1672199) substrate is converted into a benzoin (B196080) radical. acs.org The subsequent coupling of these two radical species affords the final α-CFH2 carbinol product. acs.org

While this specific example involves isatins, the underlying principles of photoredox-catalyzed radical generation and coupling are applicable to a broader range of substrates, including derivatives of this compound. The introduction of a radical at a specific position on the indole nucleus, followed by trapping with a suitable coupling partner, could provide a versatile strategy for C-H functionalization. The regioselectivity of such radical reactions would be influenced by the stability of the resulting indolyl radical, which is in turn affected by the substituents on the indole ring, including the N-phenylsulfonyl and C2-methyl groups.

Further mechanistic investigations, including the use of radical scavengers like TEMPO, can help to confirm the involvement of radical intermediates in these functionalization reactions. acs.org

Mechanistic Impact of Protecting Groups on Indole Reactivity

The N-phenylsulfonyl group is more than just a simple protecting group; it is a powerful modulating element that profoundly influences the reactivity of the indole ring. Its strong electron-withdrawing nature is a key factor in altering the traditional reactivity of the indole nucleus.

The phenylsulfonyl group significantly enhances the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or N-arylation. More importantly, it deactivates the pyrrole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, as discussed in the context of addition-elimination mechanisms. arkat-usa.org The C-N bond lengths in the indole ring of phenylsulfonylindoles are observed to be longer due to the electron-withdrawing character of the sulfonyl group. researchgate.net

Furthermore, the phenylsulfonyl group can act as a directing group in metallation reactions. The ability to direct lithiation to the C2 position of 1-(phenylsulfonyl)-1H-indole is a well-established synthetic strategy. arkat-usa.org This directed metallation provides a convenient entry point for the introduction of a wide range of substituents at this position.

The choice of the sulfonyl protecting group can also have a discernible impact on reactivity. As mentioned earlier, a comparison between phenylsulfonyl and isitylsulfonyl groups in a nucleophilic substitution reaction revealed differences in the product distribution, with the bulkier isitylsulfonyl group preventing an undesired side reaction. arkat-usa.org This demonstrates that steric factors associated with the protecting group can play a significant role in directing the course of a reaction.

Spectroscopic and Structural Elucidation of 2 Methyl 1 Phenylsulfonyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Methyl-1-(phenylsulfonyl)-1H-indole and its derivatives in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide valuable information about the chemical environment of each atom, allowing for detailed assignment and analysis.

The ¹H NMR spectra of this compound and its derivatives exhibit characteristic signals corresponding to the protons of the indole (B1671886) ring, the phenylsulfonyl group, and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the substitution pattern on the indole and phenyl rings.

Comprehensive one- and two-dimensional NMR experiments, such as DEPT, gs-HMQC, and gs-HMBC, have enabled the unequivocal assignment of all proton resonances for a range of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. nih.gov In a typical ¹H NMR spectrum of a 2-phenylindole (B188600) derivative, the N-H proton of the indole ring resonates at a downfield chemical shift, often as a broad singlet. chemicalbook.com The protons on the aromatic rings typically appear as multiplets in the aromatic region of the spectrum. chemicalbook.com For instance, in the ¹H NMR spectrum of 2-phenylindole, signals are observed in the aromatic region corresponding to the different protons of the phenyl and indole rings, with specific coupling constants aiding in their assignment. chemicalbook.com The analysis of spin-spin coupling constants provides valuable information about the connectivity of protons and the geometry of the molecule. researchgate.net

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Indole Derivatives

| Compound | H-1 (NH) | H-3 | Aromatic Protons | Other Protons | Solvent |

| 2-Phenylindole | 8.28 (br s) | 6.82 (d, J=2.1 Hz) | 7.13-7.63 (m) | - | CDCl₃ |

| 5-Methoxy-1-methyl-3-phenylsulfanyl-1H-indole-2-carboxylic acid methyl ester | - | - | 6.95-7.46 (m) | 4.01 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.70 (s, 3H, NCH₃) | DMSO-d₆ |

| 5-Methoxy-1H-indole-2-carboxylic acid (2-mercapto-2-methyl-propyl)-amide | - | 6.85 (d, J=2.5 Hz) | 6.97 (dd, J=9.0, 2.4 Hz), 7.07 (d, J=2.4 Hz), 7.33 (d, J=9.0 Hz) | 1.43 (s, 6H), 1.70 (s, 1H), 3.55 (d, 2H, J=6.2 Hz), 3.85 (s, 3H) | CDCl₃ |

Data sourced from references chemicalbook.comamazonaws.com.

The complete and unambiguous assignment of ¹³C NMR resonances for various 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles has been achieved through the combined use of one- and two-dimensional NMR techniques. nih.gov The influence of substituents at the 2-position on the carbon atoms of the indole moiety has been systematically evaluated. nih.gov For example, in the ¹³C NMR spectrum of 3-methyl-2-phenyl indole, the aromatic carbons resonate in the range of δ 109.8-136.5 ppm, while the methyl carbon appears at δ 14.1 ppm. researchgate.net The chemical shifts in ¹³C NMR spectra are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info

Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for Indole Derivatives

| Compound | Aromatic Carbons | C-2 | C-3 | Other Carbons | Solvent |

| 2-Phenylindole | 101.1, 110.6, 120.3, 120.8, 122.4, 125.4, 128.8, 129.5, 132.8, 137.4 | 137.9 | - | - | - |

| 3-Methyl-2-phenyl indole | 109.8-136.5 | - | - | 14.1 (CH₃) | - |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions for mass analysis. rsc.orgnist.gov

The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. docbrown.info For instance, the mass spectrum of 2-phenylindole shows a prominent molecular ion peak [M]⁺ at m/z 193. chemicalbook.com The fragmentation pattern provides valuable structural information. A systematic study of prenylated indole derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed characteristic fragmentation patterns, often involving the loss of specific substituent groups. nih.gov For example, a common fragmentation pathway involves the loss of an isopentene group from the C-3 position. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in understanding the conformational preferences and packing motifs of this compound and its derivatives. nih.gov

Crystal structure analyses of various phenylsulfonyl-1H-indole derivatives reveal important conformational features. psu.edu A recurring observation is the nearly orthogonal orientation of the phenylsulfonyl group relative to the indole ring system. psu.edunih.gov For example, in (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the dihedral angle between the sulfonyl-bound phenyl ring and the indole ring system is 84.89 (7)°. psu.edu Similarly, in other derivatives, this dihedral angle is found to be in the range of 82.84 (9)° to 89.91 (11)°. psu.edu The sulfur atom in these structures typically exhibits a distorted tetrahedral geometry. psu.edunih.gov

In the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring of the phenylsulfonyl group forms a dihedral angle of 76.24 (7)° with the mean plane of the indole ring system. nih.gov The nitrogen atom within the pyrrole (B145914) ring can show slight pyramidalization. nih.gov

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which can be elucidated from X-ray diffraction data. rsc.org In the crystal structures of phenylsulfonyl-1H-indole derivatives, weak intermolecular interactions such as C-H···O and C-H···π interactions are commonly observed. nih.govpsu.edunih.gov

In the case of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, weak C-H···O interactions link the molecules into a helical chain. psu.eduelsevierpure.com For a series of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, π–π stacking interactions between the indole systems and C-H···π hydrogen bonds are significant in directing the crystal packing, leading to the formation of supramolecular columns. nih.gov The crystal packing in these compounds is further stabilized by weaker C-H···O, C-H···Br, and other π–π interactions. nih.gov The study of these non-covalent interactions is crucial for understanding the principles of crystal engineering. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound and its derivatives. By measuring the absorption of infrared radiation by a molecule, specific vibrational modes of its functional groups can be identified, providing a molecular fingerprint. The IR spectrum of this compound is characterized by the distinct absorption bands of its core components: the indole ring system, the phenylsulfonyl group, and the C2-methyl substituent.

The absence of an N-H stretching vibration, typically observed for unsubstituted indoles around 3400-3525 cm⁻¹, is a key indicator of successful N-sulfonylation at the indole nitrogen. aip.orgresearchgate.net The most prominent features in the spectrum are the strong absorptions corresponding to the sulfonyl group.

Detailed research findings for related sulfonamide and indole structures allow for the precise assignment of the observed vibrational frequencies. The key characteristic absorption bands are detailed below.

Aromatic and Alkyl C-H Stretching: The high-frequency region of the spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretching from both the indole and phenyl rings typically appears at wavenumbers above 3000 cm⁻¹, often in the range of 3025-3100 cm⁻¹. mdpi.comresearchgate.net In contrast, the aliphatic C-H stretching vibrations of the methyl group at the C2 position are observed just below 3000 cm⁻¹, with a characteristic peak for the CH₃ stretching vibration found around 2967 cm⁻¹. mdpi.com

Sulfonyl Group (SO₂) Vibrations: The phenylsulfonyl group provides the most definitive signals in the IR spectrum. This group is characterized by two strong and distinct stretching vibrations:

Asymmetric SO₂ Stretching: This band is typically found in the region of 1340-1380 cm⁻¹.

Symmetric SO₂ Stretching: This absorption appears at a lower frequency, generally between 1150-1180 cm⁻¹. mdpi.com For instance, in a related indole triazole conjugate containing a phenylsulfonyl moiety, these bands were observed at 1165 and 1136 cm⁻¹. mdpi.com These strong absorptions are a reliable diagnostic tool for the presence of the sulfonamide functional group. researchgate.netresearchgate.net

Indole Ring Vibrations: The indole nucleus itself gives rise to several characteristic bands. The aromatic C=C stretching vibrations within the fused ring system produce a series of medium to strong absorptions in the 1450-1620 cm⁻¹ region. researchgate.net For indole itself, characteristic peaks for C-C (in-ring) stretching are noted at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net Bending vibrations for the C-H bonds of the aromatic rings also appear in the fingerprint region (below 1000 cm⁻¹).

Methyl Group Bending: In addition to its C-H stretching vibrations, the C2-methyl group exhibits characteristic bending (deformation) vibrations. A notable peak for CH₃ bending is typically observed around 1458 cm⁻¹. mdpi.com

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H | Stretching | 3025 - 3100 | Medium - Weak |

| Aliphatic C-H (Methyl) | Stretching | ~2967 | Medium - Weak |

| Aromatic C=C | Stretching (in ring) | 1450 - 1620 | Medium - Strong |

| Methyl C-H | Bending | ~1458 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1340 - 1380 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1150 - 1180 | Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

This combination of absorption bands allows for unambiguous confirmation of the molecular structure of this compound and serves as a crucial tool for monitoring its synthesis and derivatization.

Computational and Theoretical Studies on 2 Methyl 1 Phenylsulfonyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules due to its balance of computational cost and accuracy. For 2-Methyl-1-(phenylsulfonyl)-1H-indole and its derivatives, DFT calculations are instrumental in optimizing molecular geometry, determining electronic properties, and predicting reactivity patterns.

Studies on closely related 1-(phenylsulfonyl)indole (B187392) structures show that DFT calculations accurately reproduce experimentally determined geometries, such as bond lengths and angles. A key structural feature consistently observed is the nearly orthogonal orientation of the phenylsulfonyl group with respect to the indole (B1671886) ring plane. For instance, in (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol, the dihedral angle between the phenyl ring and the indole system is 80.37 (8)° nih.gov. Similarly, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this angle is 76.24 (7)° nih.gov. This perpendicular arrangement minimizes steric hindrance and influences the electronic communication between the two moieties. DFT calculations help to rationalize this stable conformation by identifying it as an energy minimum on the potential energy surface.

While specific DFT studies elucidating reaction mechanisms for this compound are not extensively documented in the literature, this computational approach is widely used to explore reaction pathways in related systems. DFT can be employed to map the potential energy surface of a chemical reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies.

For phenylsulfonyl indoles, DFT could be used to investigate:

Electrophilic Aromatic Substitution: Elucidating the regioselectivity of electrophilic attacks on the indole or phenyl rings by calculating the energies of possible intermediates (sigma complexes).

N-S Bond Cleavage: Modeling the reaction pathways for the removal of the phenylsulfonyl protecting group, a common synthetic transformation.

Reactions at the C2-Methyl Group: Investigating the mechanisms of functionalization at the methyl group, such as deprotonation followed by reaction with an electrophile.

By calculating the energetic profiles of these potential reactions, DFT can provide valuable insights into reaction feasibility and selectivity, guiding synthetic efforts.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy, shape, and distribution of these orbitals are crucial for understanding a molecule's reactivity.

For 1-phenylsulfonyl-indole derivatives, DFT calculations reveal specific distributions for the frontier orbitals.

HOMO: The HOMO is typically localized on the indole ring system, particularly on the pyrrole (B145914) moiety. This indicates that the indole ring is the primary site for electrophilic attack.

LUMO: The LUMO is often distributed across the phenylsulfonyl group and the adjacent five-membered ring of the indole. This suggests that nucleophilic attack or electron acceptance would be directed towards this region.

A study on cyano(phenylsulfonyl)indoles used DFT to visualize the FMOs, confirming that the HOMO resides mainly on the indole core while the LUMO is centered on the phenylsulfonyl part and the cyano-substituted pyrrole ring. dartmouth.edu This separation of FMOs is characteristic of a donor-acceptor system, where the indole acts as the donor and the phenylsulfonyl group acts as the acceptor. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, colored in red/yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: The most negative regions would be concentrated around the oxygen atoms of the sulfonyl group, making them primary sites for interactions with electrophiles or hydrogen bond donors. The indole ring, particularly the C3 position, would also exhibit a degree of negative potential, consistent with its nucleophilic character.

Positive Potential: Positive potential would be located around the hydrogen atoms of the molecule. The sulfur atom, being bonded to two highly electronegative oxygen atoms, would also exhibit a significant degree of positive potential, making it a potential site for nucleophilic attack.

This analysis allows for a quick and intuitive prediction of how the molecule will interact with other reagents, aligning with the predictions from FMO theory. researchgate.net

Conformational Preferences and Rotational Barrier Analysis

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. As established by X-ray crystallography and supported by DFT calculations, the dominant conformational preference for 1-phenylsulfonyl indoles is a structure where the phenyl and indole rings are nearly perpendicular to each other. nih.govnih.govnih.gov

This conformation is a result of the interplay between steric effects and electronic delocalization. A planar conformation would lead to significant steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the indole nucleus. The observed twisted conformation minimizes these steric clashes.

The rotation around the N-S bond is therefore a critical conformational process. The energy required to rotate from the stable, twisted conformation to a planar transition state is known as the rotational barrier. While a specific value for this compound is not reported, studies on analogous systems with hindered rotation, such as N-arylpyrrolidin-2-ones, have used computational methods to determine these barriers. researchgate.net For the title compound, a significant rotational barrier is expected due to the steric hindrance in the planar state. This high barrier means that at room temperature, the molecule is effectively "locked" in its preferred twisted conformation, which dictates its crystal packing and interaction with other molecules. The internal rotation of the C2-methyl group also has a characteristic rotational barrier, which can be calculated to understand its dynamics. mdpi.commdpi.com

Prediction of Spectroscopic Parameters via Quantum Mechanical Methods

Quantum mechanical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data and the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic shielding tensors, which can be converted into 1H and 13C NMR chemical shifts. Studies on complex heterocyclic systems like benzylsulfanyl-triazolyl-indoles have shown a good correlation between GIAO-calculated and experimental NMR data. mdpi.com This method can be applied to this compound to assign its NMR signals definitively.

Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies corresponding to IR and Raman spectra. By analyzing the computed vibrational modes, specific bands in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This provides a detailed understanding of the molecule's vibrational characteristics.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. mdpi.com These calculations can help assign electronic transitions, often identifying them as π→π* or n→π* transitions localized on the indole or phenyl rings, or as intramolecular charge-transfer (ICT) transitions between them.

Investigation of Nonlinear Optical Properties (e.g., Hyperpolarizability)

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.com The key molecular parameter governing second-order NLO activity is the first hyperpolarizability (β). Large β values are often found in molecules possessing a strong electronic asymmetry, typically achieved with electron-donating and electron-accepting groups connected by a π-conjugated system.

The structure of this compound contains an electron-donating indole moiety and an electron-withdrawing phenylsulfonyl group. Although they are not in a planar, fully conjugated arrangement, some degree of electronic communication can lead to NLO properties. Computational methods, such as finite-field approaches implemented within DFT or other quantum chemical frameworks, can be used to calculate the components of the polarizability (α) and the first hyperpolarizability (β) tensors. dtic.mil

Advanced Applications in Organic Synthesis

Utility as a Key Intermediate for Structurally Complex Indole (B1671886) Scaffolds

2-Methyl-1-(phenylsulfonyl)-1H-indole serves as a crucial starting material for the synthesis of more elaborate indole-containing molecules. The phenylsulfonyl group acts as an effective activating and protecting group, facilitating selective reactions at various positions of the indole ring.

One notable application is in the synthesis of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. This transformation is achieved by reacting (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)(phenyl)methanone with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. nih.gov This bromo-derivative is a valuable intermediate for further functionalization, allowing for the introduction of various nucleophiles at the 2-methyl position.

Furthermore, the core structure of this compound can be elaborated through reactions such as Friedel-Crafts acylation. For instance, reaction with benzoyl chloride in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) introduces a benzoyl group at the C3 position, yielding (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. nih.gov This ketone can then be a precursor for a variety of other complex structures.

The strategic placement of the phenylsulfonyl group also influences the reactivity of the indole nucleus, enabling the construction of fused heterocyclic systems. For example, indolization reactions involving appropriately substituted anilines can lead to the formation of tricyclic indoles. nih.gov

Enabling Synthesis of N-Unsubstituted Indoles through Phenylsulfonyl Protecting Group Removal

A significant advantage of using the phenylsulfonyl group is its ability to be readily removed, providing access to N-unsubstituted indoles. This deprotection is a critical step in many synthetic sequences, as the free N-H group is often a key feature of biologically active indole derivatives.

The removal of the phenylsulfonyl group can be accomplished under various reductive conditions. A common and effective method involves the use of Raney nickel. osi.lvresearchgate.net This reductive desulfonylation proceeds in high yield and is compatible with a range of functional groups that may be present on the indole ring.

Another approach for deprotection involves the use of mild acidic conditions. For instance, after a [4+1] annulation reaction to form the indole core, a tert-butyl ester group, incorporated into the sulfonyl diazo partner, can be cleaved with trifluoroacetic acid (TFA) in hexafluoroisopropanol (HFIP). nih.gov This two-step process provides an efficient route to C3-unsubstituted indoles.

The ability to deprotect the indole nitrogen is fundamental to the utility of this compound as a synthetic intermediate, allowing for the late-stage unveiling of the N-H functionality.

Building Block for Diverse Functionalized Indole Derivatives

This compound is a versatile platform for the synthesis of a wide array of functionalized indole derivatives. The phenylsulfonyl group facilitates functionalization at various positions of the indole ring system.

For instance, Friedel-Crafts acylation can be used to introduce various acyl groups at the C3 position. nih.gov Subsequent reduction of the resulting ketone provides access to alkyl-substituted indoles. researchgate.net The C2-methyl group can also be functionalized, as demonstrated by its bromination to form a bromomethyl derivative, which can then be subjected to nucleophilic substitution reactions. nih.gov

Furthermore, the indole core can be halogenated to introduce handles for cross-coupling reactions. For example, 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is a commercially available building block that can participate in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position. bldpharm.com

The strategic functionalization of the 1-(phenylsulfonyl)indole (B187392) scaffold allows for the synthesis of a diverse library of indole derivatives with potential applications in medicinal chemistry and materials science.

Construction of Novel Heterocyclic Systems Incorporating the Indole Motif

The reactivity of this compound and its derivatives extends to the construction of more complex, fused heterocyclic systems. The indole nucleus serves as a scaffold upon which other rings can be built.

One strategy involves the use of 3-lithio-1-(phenylsulfonyl)indole, which can be generated by deprotonation of 1-(phenylsulfonyl)indole with a strong base. acs.org This organolithium reagent is a powerful nucleophile that can react with a variety of electrophiles to build complex structures.

Furthermore, derivatives such as 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole can serve as precursors for the synthesis of complex heterocyclic systems through transition metal-catalyzed cross-coupling reactions. matrixscientific.com The iodo group provides a reactive site for the introduction of various substituents, leading to the formation of novel polycyclic aromatic systems.

These strategies highlight the importance of this compound and its analogues as key building blocks in the construction of intricate heterocyclic frameworks with diverse and potentially valuable properties.

Future Research Directions

Development of More Efficient and Environmentally Benign Synthetic Methodologies

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with ongoing demand for more sustainable and efficient methods. mdpi.com Future research should focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents like tin tetrachloride (SnCl₄) or require stringent anhydrous conditions. nih.gov

A primary goal is the development of one-pot reactions or tandem catalytic cycles. Methodologies like microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for other indole (B1671886) derivatives, present a compelling avenue for exploration. mdpi.com The application of microwave irradiation to the palladium-catalyzed oxidative cyclization of N-aryl enamines has successfully produced 2-methyl-1H-indole-3-carboxylates with high efficiency and in many cases, yielded a product pure enough for subsequent reactions without further purification. mdpi.com Adapting such microwave-assisted protocols could offer a significant improvement over conventional heating methods.

Furthermore, exploring multicomponent reactions (MCRs) could provide a highly efficient route to structurally complex analogues. researchgate.net Designing an MCR that incorporates the 2-methylindole (B41428) core and the phenylsulfonyl group from simple, readily available precursors would represent a significant step forward in terms of atom economy and operational simplicity. researchgate.net Research into novel catalytic systems, including earth-abundant metal catalysts or even metal-free conditions, would align with the principles of green chemistry, reducing both the cost and environmental impact of synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the N-phenylsulfonyl group is often used to activate the indole core, its full potential in directing novel transformations of 2-Methyl-1-(phenylsulfonyl)-1H-indole remains to be unlocked. The electron-withdrawing nature of this group modulates the reactivity of the indole ring, particularly at the C3 position.